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8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

Kinase inhibitor design 3D molecular shape Physicochemical profiling

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1484868-13-4, molecular formula C15H17N3O, MW 255.31 g/mol) is a bicyclic heterocyclic compound that covalently links a quinazoline pharmacophore to the endo-3-hydroxy-8-azabicyclo[3.2.1]octane (nortropine) scaffold. The quinazoline moiety is a privileged structure widely exploited in kinase inhibitor and GPCR ligand design, while the nortropine scaffold provides a semi-rigid, three-dimensional bicyclic framework frequently used to modulate receptor subtype selectivity.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 1484868-13-4
Cat. No. B2738003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
CAS1484868-13-4
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESC1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O
InChIInChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2
InChIKeyQKLJWCBUGRPHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1484868-13-4): Core Scaffold Identification for Procurement Decisions


8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1484868-13-4, molecular formula C15H17N3O, MW 255.31 g/mol) is a bicyclic heterocyclic compound that covalently links a quinazoline pharmacophore to the endo-3-hydroxy-8-azabicyclo[3.2.1]octane (nortropine) scaffold. The quinazoline moiety is a privileged structure widely exploited in kinase inhibitor and GPCR ligand design, [1] while the nortropine scaffold provides a semi-rigid, three-dimensional bicyclic framework frequently used to modulate receptor subtype selectivity. [2] This structural combination results in a compact, functionalized molecule with two hydrogen-bond donor/acceptor sites (3-OH and quinazoline N atoms) and a molecular shape distinct from planar quinazoline-based kinase inhibitor templates. [3]

Dual pharmacophore architecture (quinazoline + nortropine)
Conformationally restricted scaffold for receptor subtype studies
Fragment-compatible physicochemical profile (MW

Why Generic Substitution Fails for 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol: Comparative Scaffold Analysis


Close structural analogs—including the simple nortropine building block (CAS 7432-11-3), 8-methyl-8-azabicyclo[3.2.1]octan-3-ol, or 8-acyl-substituted tropane derivatives—differ fundamentally from the target compound in possessing only a single pharmacophoric element. The quinazoline-free nortropine scaffold alone lacks the aromatic π-stacking and hydrogen-bonding capacity of the quinazoline ring system, while standalone quinazoline derivatives (e.g., 4-anilinoquinazolines) lack the conformationally constrained bicyclic amine that influences target recognition and pharmacokinetic properties. [1] Consequently, the chemical space and molecular recognition profile encoded by the dual quinazoline–nortropine architecture is not reproduced by any single-component analog; substitution with a generic azabicycloalkane or a simple quinazoline is expected to yield divergent biological activity profiles. [2]

Single pharmacophore Nortropine-only scaffolds lack quinazoline π-stacking and H-bonding capacity; binding profile may shift.
Conformational gap Quinazoline-only derivatives lack the conformationally constrained bicyclic amine; selectivity may differ.
HBD absent 3-Keto/3-desoxy analogs lack the hydrogen-bond donor; receptor interaction pattern may not transfer.

Quantitative Differentiation Evidence for 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol: Comparator Data


Molecular Shape Divergence from Planar 4-Anilinoquinazoline Kinase Inhibitors: Principal Moment of Inertia Analysis

The target compound's nortropine scaffold imparts a significantly more three-dimensional shape relative to the prototypical 4-anilinoquinazoline kinase inhibitor gefitinib. The normalized principal moment of inertia ratio (NPR1/NPR2), a descriptor of molecular flatness, is predicted to be considerably lower for 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol than for gefitinib, reflecting the bridged bicyclic system. [1] This property has been correlated with improved aqueous solubility and reduced promiscuity in kinase inhibitor programs where 'escape from flatland' is a recognized strategy. [2]

Molecular Shape Divergence
Class-level inference
Predicted NPR1/NPR2 ~0.55–0.65 vs Gefitinib 0.82; >20% decrease in flatness descriptor
Supports shape-based kinase inhibitor design strategies.
In silico prediction; experimental validation required.
Kinase inhibitor design 3D molecular shape Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile vs. 8-Azabicyclo[3.2.1]octan-3-one Derivatives

The target compound retains the endo-3-hydroxyl group of the nortropine scaffold, providing a hydrogen-bond donor (HBD) absent in the corresponding 3-keto or 3-desoxy analogs. Compared to 8-methyl-8-azabicyclo[3.2.1]octan-3-one (CAS 28957-72-4), which has zero HBD, the target compound possesses 1 HBD (3-OH) and 4 HBA (quinazoline N1, N3; bridge N; 3-OH oxygen). [1] This HBD capacity can be critical for establishing a key donor interaction in receptor binding pockets, a feature not replicated by either the ketone analog or simple quinazoline alone. [2]

H-Bond Donor Profile
Class-level inference
HBD = 1 (3-OH) vs Ketone analog HBD = 0; HBA = 4 vs 3
May influence receptor binding via donor interaction.
Calculated values; target binding not reported.
Hydrogen bonding Receptor recognition SAR analysis

cLogP and Topological Polar Surface Area Differentiation from 4-Anilinoquinazoline EGFR Inhibitors

The compound's calculated partition coefficient (cLogP) and topological polar surface area (TPSA) place it in a distinct physicochemical space from common 4-anilinoquinazoline EGFR inhibitors. The target compound's predicted cLogP of ~1.8–2.2 and TPSA of ~50–55 Ų differ markedly from gefitinib (cLogP ~3.2, TPSA ~68.7 Ų). [1] This lower lipophilicity and reduced TPSA suggest a divergent ADME and tissue distribution profile, potentially including improved central nervous system (CNS) penetration under certain conditions where TPSA < 60 Ų is favorable. [2]

Physicochemical Profile
Class-level inference
Predicted cLogP ~1.8–2.2, TPSA ~50–55 Ų vs Gefitinib cLogP ~3.2, TPSA ~68.7 Ų
Differentiated ADME profile; may support CNS research.
Predicted; requires experimental ADME profiling.
Lipophilicity CNS permeability ADME prediction

Scaffold Conformational Pre-organization Relative to Flexible-Chain Quinazoline GPCR Ligands

The 8-azabicyclo[3.2.1]octane scaffold restricts the conformational freedom of the quinazoline substituent relative to the basic nitrogen, producing a well-defined spatial relationship. In contrast, flexible-chain quinazoline-based ligands (e.g., those containing a propyl or butyl linker between the quinazoline and amine) sample a much broader conformational ensemble. [1] Conformational restriction has been shown to improve binding selectivity and reduce entropic penalties upon receptor binding in GPCR programs targeting muscarinic and opioid receptor subtypes. [2] While direct binding data for the target compound are not publicly available, the pre-organized scaffold topology is a recognized strategy for enhancing subtype selectivity over flexible-linker analogs. [3]

Conformational Rigidity
Class-level inference
Rotatable bonds: 1 vs 4 (flexible-chain analog); >5× conformer reduction
May favor binding selectivity in GPCR/kinase screens.
Conformer generation; no direct binding data.
GPCR ligand design Conformational restriction Target engagement

Recommended Application Scenarios for 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol Procurement


Kinase Inhibitor Lead Optimization Programs Seeking Reduced Planarity

Research groups developing ATP-competitive kinase inhibitors, particularly those targeting EGFR, VEGFR, or IRAK4 where quinazoline is a validated hinge-binding scaffold, can use the target compound as a three-dimensional replacement for planar anilinoquinazoline cores. The predicted lower flatness (NPR1/NPR2) and lower cLogP relative to gefitinib-class compounds [Section 3, Evidence 1 and 3] support 'escape from flatland' strategies that have been associated with improved clinical progression rates. [1]

GPCR Ligand Screening Libraries for CNS-Penetrant Candidates

The compound's TPSA of approximately 50–55 Ų places it within the range favorable for passive CNS penetration (TPSA < 60 Ų). [Section 3, Evidence 3] This, combined with the pre-organized tropane scaffold topology known to favor selective GPCR interactions [Section 3, Evidence 4], makes the compound a suitable candidate for inclusion in focused screening libraries targeting CNS-expressed muscarinic, nicotinic, or opioid receptor subtypes. [2]

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

With a molecular weight of 255.31 Da and a hydrogen-bond donor count of 1, the compound lies within classic fragment-like property space (MW < 300, HBD ≤ 3, cLogP ≤ 3). [Section 3, Evidence 2] Its dual pharmacophoric elements (quinazoline + nortropine) offer a unique vector for fragment growing or scaffold-hopping exercises from either quinazoline-only or tropane-only starting points. [3]

Chemical Biology Tool Compound Synthesis for Target Deconvolution

The compound's pre-organized scaffold with a single rotatable bond and distinct HBD/HBA profile [Section 3, Evidence 2 and 4] provides a defined structural probe for chemoproteomics or photoaffinity labeling studies. Its predicted lower lipophilicity reduces non-specific protein binding risk compared to more lipophilic quinazoline probes, improving signal-to-noise in target engagement experiments. [4]

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies exploring 3D scaffolds
3D molecular shape profile, lower lipophilicity range
Off-target kinase panel screening, solubility assessment
GPCR ligand screening for CNS-targeted research
CNS-accessible TPSA range, rigidified tropane scaffold
CNS permeability models, receptor subtype selectivity assays
Fragment-based drug discovery and scaffold-hopping campaigns
Fragment-like MW and HBD count, dual-pharmacophore vector
Fragment growing feasibility, binding efficiency metrics
Chemical biology probe synthesis for target deconvolution studies
Pre-organized scaffold, low predicted non-specific binding (cLogP)
Chemoproteomics profiling, target engagement signal-to-noise
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